molecular formula C11H10N2O9S2 B1663780 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 293327-21-6

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1663780
CAS No.: 293327-21-6
M. Wt: 378.3 g/mol
InChI Key: SEYODHVKSAPCBO-UHFFFAOYSA-N
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Description

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₁₀N₂O₉S₂ This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl, disulfophenyl, and carboxylic acid groups

Mechanism of Action

Target of Action

The primary target of the SHP2 Inhibitor C21, also known as 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid, is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed in various cell types . It plays a crucial role in different cellular processes, such as cell proliferation, differentiation, and survival .

Mode of Action

SHP2 Inhibitor C21 acts as an allosteric inhibitor . It stabilizes the auto-inhibition mediated by N-SH2/PTP interactions and prevents the activation of SHP2 by upstream stimuli . This inhibition impairs the proliferation of oncogenic RTK- or cycling RAS mutant-expressing tumor cells .

Biochemical Pathways

SHP2 is a key activator of the RAS/ERK pathway, acting upstream of SOS1/2 . It also interacts with key signaling molecules in both the RAS/ERK and PD-1/PD-L1 pathways . By inhibiting SHP2, the SHP2 Inhibitor C21 hinders the activation of these pathways .

Pharmacokinetics

It is known that shp2 inhibitors are designed to overcome bypass-signaling-mediated resistance when combined with inhibitors of various oncogenic drivers . The compound is orally bioavailable and has been developed for the treatment of solid tumors harboring KRAS or EGFR mutations .

Result of Action

The inhibition of SHP2 by SHP2 Inhibitor C21 leads to the impairment of the proliferation of oncogenic RTK- or cycling RAS mutant-expressing tumor cells . This can overcome adaptive resistance to single agents targeting the RAS-MAPK-ERK pathway .

Action Environment

The action of SHP2 Inhibitor C21 can be influenced by various environmental factors. For instance, growth factors or cytokines stimulation can generate specific phosphotyrosine motifs on growth factor receptors or adaptor proteins to which the N-SH2 domain of SHP2 binds . This interaction can be disrupted by the inhibitor, affecting its efficacy . Furthermore, the tumor microenvironment can also influence the action of the inhibitor .

Preparation Methods

The synthesis of 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methyl, disulfophenyl, and carboxylic acid groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methyl-4,5-dihydroxyphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid: Similar structure but with hydroxyl groups instead of disulfophenyl groups.

    1-(2-Methyl-4,5-dichlorophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid: Contains chlorine atoms instead of disulfophenyl groups. These comparisons highlight the unique properties and reactivity of 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, making it distinct in its applications and chemical behavior.

Properties

IUPAC Name

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O9S2/c1-5-2-8(23(17,18)19)9(24(20,21)22)4-7(5)13-10(14)3-6(12-13)11(15)16/h2,4H,3H2,1H3,(H,15,16)(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYODHVKSAPCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C(=O)CC(=N2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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